Cas no 864940-87-4 (N-(3-carbamoylthiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide)
N-(3-carbamoylthiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- IDI1_010928
- F1358-0311
- MLS000724704
- AB00571385-02
- IFLab1_005525
- AKOS024605345
- CHEMBL1457303
- SR-01000011732-1
- 864940-87-4
- HMS1427L03
- N-(3-carbamoylthiophen-2-yl)-4-oxochromene-2-carboxamide
- SR-01000011732
- N-(3-carbamoylthiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide
- SMR000237557
-
- Inchi: 1S/C15H10N2O4S/c16-13(19)9-5-6-22-15(9)17-14(20)12-7-10(18)8-3-1-2-4-11(8)21-12/h1-7H,(H2,16,19)(H,17,20)
- InChI Key: CAPHGJRHWJXXBC-UHFFFAOYSA-N
- SMILES: S1C=CC(C(N)=O)=C1NC(C1=CC(C2C=CC=CC=2O1)=O)=O
Computed Properties
- Exact Mass: 314.03612798g/mol
- Monoisotopic Mass: 314.03612798g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 534
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 127Ų
N-(3-carbamoylthiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1358-0311-2μmol |
N-(3-carbamoylthiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide |
864940-87-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1358-0311-5μmol |
N-(3-carbamoylthiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide |
864940-87-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1358-0311-10μmol |
N-(3-carbamoylthiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide |
864940-87-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1358-0311-20μmol |
N-(3-carbamoylthiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide |
864940-87-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1358-0311-1mg |
N-(3-carbamoylthiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide |
864940-87-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1358-0311-2mg |
N-(3-carbamoylthiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide |
864940-87-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1358-0311-3mg |
N-(3-carbamoylthiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide |
864940-87-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1358-0311-4mg |
N-(3-carbamoylthiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide |
864940-87-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1358-0311-5mg |
N-(3-carbamoylthiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide |
864940-87-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1358-0311-10mg |
N-(3-carbamoylthiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide |
864940-87-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-(3-carbamoylthiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on N-(3-carbamoylthiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide
N-(3-Carbamoylthiophen-2-yl)-4-Oxo-4H-Chromene-2-Carboxamide: A Comprehensive Overview
N-(3-Carbamoylthiophen-2-yl)-4-Oxo-4H-Chromene-2-Carboxamide, also known by its CAS Registry Number 864940-87-4, is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a chromene moiety with a thiophene ring and a carboxamide group. The chromene component, a benzopyran derivative, is known for its versatility in various chemical reactions and biological activities. The thiophene ring, on the other hand, contributes to the compound's electronic properties and potential for conjugation, making it an interesting subject for further study.
Recent advancements in synthetic chemistry have enabled researchers to explore novel methods for synthesizing N-(3-Carbamoylthiophen-2-yl)-4-Oxo-4H-Chromene-2-Carboxamide. One such approach involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times while maintaining high yields. This method leverages the ability of microwaves to enhance the reactivity of intermediates, thereby facilitating the formation of complex molecular architectures. Additionally, computational chemistry techniques, such as density functional theory (DFT), have been employed to optimize reaction pathways and predict the stability of intermediates.
The biological activity of CAS No 864940-87-4 has been a focal point of recent research efforts. Studies have demonstrated that this compound exhibits potent anti-inflammatory properties, making it a promising candidate for the development of novel therapeutic agents. In particular, its ability to inhibit cyclooxygenase (COX) enzymes has been extensively investigated. COX inhibitors are widely used in the treatment of inflammatory diseases such as arthritis, and the discovery of new compounds with enhanced efficacy and reduced side effects is highly sought after.
Furthermore, N-(3-Carbamoylthiophen-2-yl)-4-Oxo-4H-Chromene-2-Carboxamide has shown potential as an antioxidant agent. Antioxidants play a crucial role in neutralizing reactive oxygen species (ROS), which are implicated in various pathological conditions, including oxidative stress and neurodegenerative diseases. The compound's ability to scavenge ROS suggests its potential application in the prevention and treatment of age-related disorders.
In terms of structural characterization, this compound has been analyzed using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These studies have provided detailed insights into its molecular geometry and intermolecular interactions. For instance, NMR analysis has revealed that the compound exhibits strong hydrogen bonding due to the presence of amide groups, which significantly influences its physical properties and solubility.
The synthesis and characterization of CAS No 864940-87-4 have also opened new avenues for exploring its application in materials science. Its aromatic structure and conjugated system make it a potential candidate for use in organic electronics, such as semiconductors and light-emitting diodes (LEDs). Researchers are currently investigating its electronic properties under different conditions to assess its suitability for these applications.
In conclusion, N-(3-Carbamoylthiophen-2-yl)-4-Oxo-4H-Chromene-2-Carboxamide (CAS No 864940-87-) represents a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, coupled with its promising biological and electronic properties, positions it as a valuable asset in both academic research and industrial development.
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